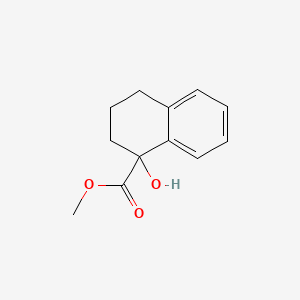
Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that belongs to the class of esters It is derived from 1-hydroxytetralin-1-carboxylic acid and methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through the esterification of 1-hydroxytetralin-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of 1-hydroxytetralin-1-carboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and advanced separation techniques, such as distillation or crystallization, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-hydroxytetralin-1-carboxylic acid methyl ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of metabolites that exert specific effects. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxytetralin-1-carboxylic acid ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
1-Hydroxytetralin-1-carboxylic acid propyl ester: Contains a propyl group, leading to different physical and chemical properties.
1-Hydroxytetralin-1-carboxylic acid butyl ester: Features a butyl group, which affects its reactivity and applications.
Uniqueness: Methyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. Its methyl ester group makes it more volatile and less hydrophobic compared to longer-chain esters, influencing its behavior in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-11(13)12(14)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,14H,4,6,8H2,1H3 |
InChI-Schlüssel |
UOVBMTIOIQCVBL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















